REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:4]=[C:5]2C(=O)[O:9][C:7](=[O:8])[C:6]2=[CH:12][C:13]=1[F:14]>C(COC)OC>[F:2][C:3]1[CH:4]=[C:5]([NH2:1])[C:6](=[CH:12][C:13]=1[F:14])[C:7]([OH:9])=[O:8]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=O)OC2=O)=CC1F
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(OC)COC
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(OC)COC
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 5 minute period
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ammonia was bubbled in
|
Type
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CUSTOM
|
Details
|
to form a saturated solution
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Type
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ADDITION
|
Details
|
was added slowly over a period of 0.5 hours
|
Duration
|
0.5 h
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Type
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CUSTOM
|
Details
|
the dimethoxyethane was removed by vacuum distillation
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Type
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DISSOLUTION
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Details
|
The remaining white solid (the ammonium salt of 4,5-difluorophthalamic acid) was dissolved in 20 parts of aqueous sodium hydroxide (40% NaOH)
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Type
|
CUSTOM
|
Details
|
the solution was de-gassed under moderately reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove any remaining ammonia
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Type
|
TEMPERATURE
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Details
|
maintained at tha temperature while 14.1 parts of a 5.78% aqueous sodium hypochlorite solution
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 60°-65° C.
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Type
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TEMPERATURE
|
Details
|
maintained at that temperature
|
Type
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STIRRING
|
Details
|
with stirring for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about 20°-25° C.
|
Type
|
ADDITION
|
Details
|
acidified to a pH of 4-6, by addition of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the chloroform removed by vacuum distillation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1F)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |